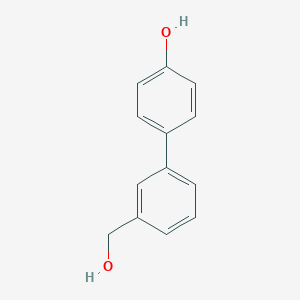

4-(3-Hidroximetilfenil)fenol

Descripción general

Descripción

. This compound features a biphenyl structure with a hydroxymethyl group and a hydroxyl group attached to the phenyl rings. It is used in various chemical and industrial applications due to its unique properties.

Aplicaciones Científicas De Investigación

4-(3-Hydroxymethylphenyl)phenol has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antioxidant properties due to its phenolic structure.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxymethylphenyl)phenol can be achieved through the hydroxymethylation of phenols. One method involves the reaction of phenol with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid . The reaction is typically carried out at room temperature for 45 hours, resulting in the formation of the desired compound. Another approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .

Industrial Production Methods

Industrial production of 4-(3-Hydroxymethylphenyl)phenol may involve scalable and green synthesis methods. These methods focus on using environmentally friendly reagents and conditions to produce the compound in large quantities. The use of water-based solvents and mild reaction conditions are preferred to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)

Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2)

Electrophilic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), and Friedel-Crafts catalysts (AlCl3)

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols

Mecanismo De Acción

The mechanism of action of 4-(3-Hydroxymethylphenyl)phenol involves its ability to act as an antioxidant. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . It also modulates cell signaling pathways and gene expression, contributing to its pharmacological effects . The molecular targets include nuclear factor-kappa B (NF-kB) and nuclear erythroid factor 2 (Nrf2), which play roles in inflammation and oxidative stress responses .

Comparación Con Compuestos Similares

4-(3-Hydroxymethylphenyl)phenol can be compared to other similar compounds, such as:

4-Hydroxymethylphenol: Similar structure but lacks the biphenyl moiety.

2-Hydroxymethylphenol: Differently positioned hydroxymethyl group, leading to variations in reactivity and properties.

4-Hydroxyacetophenone: Contains an acetyl group instead of a hydroxymethyl group, affecting its chemical behavior.

The uniqueness of 4-(3-Hydroxymethylphenyl)phenol lies in its biphenyl structure, which imparts distinct chemical and physical properties compared to its analogs .

Actividad Biológica

4-(3-Hydroxymethylphenyl)phenol, also known as 2-Fluoro-4-(3-hydroxymethylphenyl)phenol, is a phenolic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H12O2

- Molecular Weight : 218.22 g/mol

- CAS Number : 1261890-23-6

The compound features a hydroxymethyl group attached to a phenyl ring, which contributes to its biological activity. The presence of hydroxyl groups in phenolic compounds often enhances their reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that phenolic compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals. A study demonstrated that derivatives of 4-(3-hydroxymethylphenyl)phenol showed promising results in reducing oxidative stress in cellular models. The antioxidant capacity was measured using the DPPH radical scavenging assay, where the compound exhibited a dose-dependent response.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Antimicrobial Activity

The antimicrobial properties of 4-(3-hydroxymethylphenyl)phenol have been evaluated against various pathogens. In vitro studies revealed that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vivo studies have shown that 4-(3-hydroxymethylphenyl)phenol can reduce inflammation markers in animal models. The compound was administered at varying doses, and levels of pro-inflammatory cytokines such as TNF-α and IL-6 were measured. Results indicated a significant reduction in these markers compared to control groups.

| Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 120 | 150 |

| 50 | 80 | 100 |

The biological activity of 4-(3-hydroxymethylphenyl)phenol is thought to be mediated through several mechanisms:

- Radical Scavenging : The hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, influencing permeability and signaling pathways.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant effects of various phenolic compounds, including 4-(3-hydroxymethylphenyl)phenol. The results indicated that this compound significantly reduced lipid peroxidation in liver cells, suggesting its potential as a dietary antioxidant.

Clinical Implications

Another study explored the anti-inflammatory properties of the compound in a rat model of arthritis. Treatment with varying doses resulted in decreased joint swelling and pain scores, indicating potential therapeutic applications for inflammatory diseases.

Propiedades

IUPAC Name |

4-[3-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMGUGNVDOLINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618594 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191724-10-4 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.